6-Octadecanol
CAS No.: 105772-53-0
Cat. No.: VC14378661
Molecular Formula: C18H38O
Molecular Weight: 270.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105772-53-0 |
---|---|
Molecular Formula | C18H38O |
Molecular Weight | 270.5 g/mol |
IUPAC Name | octadecan-6-ol |
Standard InChI | InChI=1S/C18H38O/c1-3-5-7-8-9-10-11-12-13-15-17-18(19)16-14-6-4-2/h18-19H,3-17H2,1-2H3 |
Standard InChI Key | CFOUQYMFDDXZEG-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCC(CCCCC)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6-Octadecanol () is a saturated secondary alcohol. Its structure is defined by a hydroxyl group positioned midway along the carbon chain, resulting in distinct physicochemical behaviors compared to terminal alcohols. The compound’s SMILES representation (CCCCCCCCCCCCC(O)CCCCC
) and InChI identifier (InChI=1S/C18H38O/c1-3-5-7-8-9-10-11-12-13-15-17-18(19)16-14-6-4-2/h18-19H,3-17H2,1-2H3
) confirm its branching pattern .
Table 1: Core Chemical Properties of 6-Octadecanol
Synthesis and Production
Historical Synthesis Routes
Early synthetic methods for 6-octadecanol were reported in mid-20th-century literature. Carrington and Evans (1957) described a reduction pathway using ketone intermediates, while Breusch and Sokullu (1953) utilized Grignard reagents to elongate carbon chains . These approaches yielded racemic mixtures due to the absence of stereochemical control.
Representative Reaction Scheme:
Key: R and R' denote alkyl groups; X = halide .
Modern Challenges
Contemporary synthesis faces hurdles in achieving enantiomeric purity. The lack of defined stereocenters in commercial 6-octadecanol (as noted in NCATS data ) limits its utility in asymmetric catalysis or pharmaceutical applications. Advances in enzymatic resolution or chiral auxiliaries remain unexplored for this compound.
Physicochemical Behavior
Solubility and Partitioning
With a LogP of 6.24 , 6-octadecanol exhibits high lipophilicity, rendering it insoluble in aqueous media but miscible with nonpolar solvents. This property aligns with its classification as a fatty alcohol, facilitating interactions with lipid bilayers and surfactants.
Thermal Stability
While specific melting and boiling points are unreported in available literature, analogous C18 alcohols (e.g., 1-octadecanol) melt near 58–60°C. The secondary hydroxyl group in 6-octadecanol likely reduces crystalline packing efficiency, potentially lowering its melting point relative to linear isomers.
Metabolic and Biological Insights
Hepatic Processing
In vivo experiments with oleyl alcohol (cis-9-octadecenol) demonstrate incorporation into phospholipids and neutral lipids . Extrapolating to 6-octadecanol, hepatic oxidation to ketones or conjugation with glucuronic acid may occur, though empirical validation is lacking.
Industrial and Research Applications
Cosmetic Formulations
Research Gaps and Future Directions
-
Stereoselective Synthesis: Developing enantioselective routes to produce optically active 6-octadecanol.
-
Thermochemical Data: Precise measurements of melting point, enthalpy of fusion, and thermal decomposition.
-
Metabolic Fate: Radiolabeled tracer studies to map absorption, distribution, and excretion pathways.
-
Material Science Applications: Testing as a phase-change material or polymer additive.
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